4-[(Benzylamino)methyl]piperidine
Description
Structural Characteristics and Nomenclature
This compound represents a specialized class of N-substituted piperidine derivatives characterized by the presence of a benzylamino substituent attached via a methylene bridge to the 4-position of the piperidine ring. The compound's systematic name follows IUPAC nomenclature conventions, reflecting its structural composition of a six-membered saturated nitrogen heterocycle with a specific substitution pattern. The molecular architecture consists of a piperidine core (C5H10NH) modified with a benzylaminomethyl group (-CH2-NH-CH2-C6H5), resulting in a compound that bridges simple piperidine chemistry with more complex benzylated amine functionalities. This structural arrangement places the compound within the broader category of N-benzylpiperidine derivatives, which have demonstrated significant importance in pharmaceutical applications due to their ability to interact with various biological targets.
The structural features of this compound include a sp3-hybridized nitrogen atom within the piperidine ring, providing conformational flexibility that is crucial for biological activity. The benzylamino substituent introduces aromatic character and additional hydrogen bonding capabilities through the secondary amine functionality, contributing to the compound's potential for diverse intermolecular interactions. Related compounds in this structural class include N-benzyl-N-methylpiperidin-4-amine (CAS 76167-62-9), which shares similar structural motifs but differs in the specific substitution pattern, demonstrating the synthetic versatility available within this chemical space. The presence of the methylene linker between the piperidine ring and the benzylamino group provides additional conformational freedom, allowing the molecule to adopt various three-dimensional configurations that may be important for biological activity.
Historical Development in Heterocyclic Chemistry
The historical development of this compound and related compounds is intrinsically linked to the broader evolution of piperidine chemistry, which began with the first isolation of piperidine in 1850 by Scottish chemist Thomas Anderson. This foundational work was independently confirmed in 1852 by French chemist Auguste Cahours, who obtained piperidine through the nitric acid treatment of piperine, establishing the methodological framework for piperidine derivative synthesis. The subsequent decades witnessed significant advances in understanding piperidine structure-activity relationships, particularly as researchers recognized the potential for N-substitution to modulate biological properties. The development of benzylated piperidine derivatives emerged as a natural extension of these early investigations, driven by the recognition that aromatic substituents could significantly enhance pharmacological activity and selectivity.
Industrial production methods for piperidine and its derivatives underwent substantial refinement throughout the 20th century, with the establishment of efficient hydrogenation protocols for converting pyridine to piperidine using molybdenum disulfide catalysts. This technological advancement facilitated large-scale synthesis of piperidine starting materials, enabling the exploration of more complex derivatives including benzylaminomethyl substituted analogs. The evolution of synthetic methodologies for this compound specifically has been influenced by advances in reductive amination chemistry, intramolecular cyclization reactions, and metal-catalyzed coupling procedures. Contemporary synthetic approaches have incorporated green chemistry principles, including microwave-assisted synthesis and environmentally benign catalytic systems, reflecting the modern emphasis on sustainable pharmaceutical manufacturing.
Position Within Piperidine Derivative Taxonomy
This compound occupies a distinctive position within the comprehensive taxonomy of piperidine derivatives, classified specifically as a 4-substituted N-benzylpiperidine analog. This classification places the compound within one of the most pharmaceutically relevant subgroups of piperidine chemistry, as 4-substituted derivatives have demonstrated significant biological activity across multiple therapeutic areas. The taxonomic hierarchy positions these compounds as heterocyclic amines containing six-membered rings with nitrogen incorporation, distinguishing them from other heterocyclic systems such as pyrrolidines, morpholines, and thiomorpholines. Within the broader category of N-heterocycles, piperidine derivatives represent one of the most extensively studied and medicinally important classes, with benzylated analogs forming a significant subset due to their enhanced pharmacological properties.
The structural relationship between this compound and other piperidine derivatives can be understood through systematic comparison with related compounds documented in pharmaceutical literature. For instance, the compound shares structural similarities with methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (molecular weight 324.4 g/mol), which incorporates both benzyl and phenyl substituents but differs in the specific attachment points and functional group arrangements. Similarly, benzyl 4-[(pyrimidin-4-ylamino)methyl]piperidine-1-carboxylate (molecular weight 326.4 g/mol) demonstrates how structural modifications can be introduced while maintaining the core piperidine-benzyl framework. The taxonomic classification also encompasses protected derivatives such as 1-Boc-4-[(benzylamino)methyl]piperidine (CAS 195314-72-8), which represents synthetic intermediates commonly employed in pharmaceutical development.
The medicinal chemistry applications of this compound and its analogs span multiple therapeutic areas, reflecting the versatility of the piperidine scaffold in drug design. Contemporary pharmaceutical research has identified piperidine derivatives as components in selective serotonin reuptake inhibitors (SSRIs), histamine receptor antagonists, stimulants, antipsychotic medications, and opioid analgesics. The benzylaminomethyl substitution pattern specifically offers opportunities for structure-activity relationship optimization, particularly in the context of neuropharmacology where benzyl groups often enhance blood-brain barrier penetration and receptor selectivity. Recent advances in piperidine derivative synthesis have emphasized the importance of stereochemical control and regioselectivity, with 4-substituted analogs serving as key intermediates in the preparation of more complex pharmaceutical targets.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31g/mol |
IUPAC Name |
N-benzyl-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C13H20N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13/h1-5,13-15H,6-11H2 |
InChI Key |
NIJBXLYZZSJXFU-UHFFFAOYSA-N |
SMILES |
C1CNCCC1CNCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCCC1CNCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogs in Piperidine Derivatives
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
- Substituent Impact on Activity: The addition of electron-donating groups (e.g., methoxy in E2020) or rigid aromatic systems (e.g., indanone in E2020) enhances AChE inhibition potency compared to simpler benzyl-substituted piperidines .
- Pharmacological Specificity : Paroxetine analogs demonstrate how fluorophenyl and benzodioxol groups confer selectivity for serotonin transporters over other receptors .
Pharmacological Activity Comparison
Acetylcholinesterase (AChE) Inhibition:
- E2020: Exhibits an IC₅₀ of 5.7 nM, with 1,250-fold selectivity for AChE over butyrylcholinesterase. Its indanone moiety optimizes binding to the enzyme’s catalytic site .
- Simpler Benzylpiperidines: No direct AChE data are provided for 4-[(Benzylamino)methyl]piperidine, but 4-benzylpiperidine lacks the aminomethyl group critical for hydrogen bonding in E2020, suggesting lower potency .
Opioid Receptor Affinity:
- Remifentanil (a piperidine-based opioid): Binds strongly to μ-opioid receptors, with metabolites showing drastically reduced activity (1/800–1/2000 potency of parent compound) . Structural similarities suggest this compound could interact with opioid receptors, but specific data are unavailable.
Physicochemical Properties
- Lipophilicity and Bioavailability: 4-Benzylpiperidine: LogP ≈ 2.1 (predicted), favoring blood-brain barrier penetration.
- pKa and Solubility :
- Piperidine derivatives generally have pKa values ~10–11 due to the amine group, influencing protonation states and solubility .
Preparation Methods
1,4-Addition of Benzylamine and Methyl Acrylate
Benzylamine reacts with methyl acrylate in methanol under stirring to form N,N-bis(β-methyl propionate)benzylamine. The reaction proceeds via nucleophilic attack, with methanol acting as both solvent and proton donor. The patent reports a near-quantitative yield for this step, though specific stoichiometric ratios (e.g., 1:2 benzylamine-to-methyl acrylate) are critical to avoid oligomerization.
Dieckmann Cyclization for Ring Formation
The intermediate undergoes Dieckmann condensation in anhydrous toluene with sodium methoxide, forming 1-benzyl-4-keto-3-piperidine methyl ester. This intramolecular ester condensation is highly sensitive to moisture, requiring rigorous anhydrous conditions. The patent isolates a 75% yield after extraction and distillation.
Hydrolysis and Decarboxylation
Basic hydrolysis of the ester group (20% NaOH) followed by acid-mediated decarboxylation yields 1-benzyl-4-piperidone. This step achieves an 82% yield, with the keto group preserved for subsequent functionalization.
Enamine Formation and Reduction
Reaction with piperidine in benzene under azeotropic conditions forms 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine. Catalytic hydrogenation (10% Pd/C, 20 kg/cm² H₂) reduces the enamine to 1-benzyl-4-piperidinylpiperidine, with a reported 78% yield.
Hydrogenolysis for Deprotection
Final hydrogenolysis removes the benzyl protecting group, yielding 4-piperidinylpiperidine dihydrochloride. The use of toluene as a solvent and Pd/C under high-pressure H₂ ensures complete deprotection, with a 79% isolated yield.
Reductive Amination Route for Carbamate Derivatives
An alternative approach, detailed by Devarasetty et al., employs reductive amination of 1-benzylpiperidin-4-one with ammonia and Raney nickel. Although this method targets methyl piperidine-4-yl-carbamate, its adaptation for 4-[(Benzylamino)methyl]piperidine involves:
Reductive Amination Conditions
1-Benzylpiperidin-4-one reacts with aqueous ammonia (25%) under 50 psi H₂ at 80°C. Raney nickel facilitates imine formation and subsequent reduction, achieving an 88% yield of the secondary amine intermediate.
Salt Formation and Purification
The free base is converted to its para-toluene sulfonate salt for stability, using a 1:1 molar ratio in ethanol. This step highlights the importance of counterion selection for crystalline product isolation, with a 92% recovery rate.
Coupling Strategies for Functionalized Piperidines
A PMC study demonstrates the coupling of carboxylic acids with piperidine derivatives using hydroxybenzotriazole (HOBt) and HBTU. While focused on benzodiazol-2-one derivatives, this method is adaptable for introducing benzylamino-methyl groups:
Activation and Amide Bond Formation
The acid intermediate (e.g., 4-(benzylamino)methylbenzoic acid) is activated with HOBt/HBTU in dichloromethane. Reaction with 4-aminopiperidine in the presence of diisopropylethylamine (DIPEA) forms the target amide. Yields exceed 85% under optimized conditions.
Hydrolysis and Functional Group Interconversion
Selective hydrolysis of ester or nitrile groups (e.g., using LiOH/THF/H₂O) enables conversion to primary amines or carboxylic acids, further diversifying the piperidine scaffold.
Comparative Analysis of Synthetic Methods
Q & A
Basic Questions
Q. What are the critical safety measures for handling 4-[(Benzylamino)methyl]piperidine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use in a well-ventilated fume hood to avoid inhalation .
- Exposure Response : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with water for 20 minutes and seek medical attention. Avoid ingestion; if swallowed, rinse mouth and consult a toxicologist .
- Storage : Store in a cool, dry place away from oxidizers. Use airtight containers labeled with hazard warnings .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm structural integrity. For example, in derivatives like (1-(4-Hydroxypicolinoyl)piperidin-4-yl)(4-isopropylphenyl)methanone, characteristic shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) validate the benzylamino and piperidine moieties .
- High-Performance Liquid Chromatography (HPLC) : Analyze purity using reverse-phase C18 columns with UV detection (e.g., retention time 12.3 min, peak area ≥95%) to confirm compound homogeneity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Q. How should researchers store this compound to ensure long-term stability?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis of the piperidine ring .
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., oxidized or hydrolyzed derivatives) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound derivatives under varying solvent conditions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. chlorinated solvents (e.g., CHCl₃/MeOH). For example, CHCl₃/MeOH (9:1) achieved 56% yield for a benzoylpiperidine derivative, while DMF resulted in lower yields due to side reactions .
- Reaction Monitoring : Use thin-layer chromatography (TLC) with iodine staining to track intermediate formation. Adjust stoichiometry (e.g., 1.2 equivalents of benzylamine) to drive reactions to completion .
- Table 1 : Solvent optimization data from :
| Derivative | Solvent System | Yield (%) |
|---|---|---|
| Compound 14 | CHCl₃/MeOH | 56 |
| Compound 15 | CHCl₃/MeOH | 57 |
| Compound 16 | CHCl₃/MeOH | 50 |
Q. What strategies resolve contradictory NMR data when synthesizing this compound analogs?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping proton signals. For example, distinguish between piperidine ring protons (δ 2.5–3.5 ppm) and benzyl aromatic protons (δ 7.1–7.4 ppm) .
- Computational Validation : Compare experimental shifts with density functional theory (DFT)-calculated NMR spectra using software like Gaussian or ADF .
- Deuteration Studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra and confirm hydrogen bonding effects .
Q. How can researchers design experiments to assess the biological activity of this compound analogs?
- Methodological Answer :
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase or opioid receptors) using fluorogenic substrates. For example, measure IC₅₀ values via kinetic fluorescence assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., chloro, methoxy groups) and compare binding affinities using radioligand displacement (e.g., [³H]naloxone for opioid receptors) .
- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and quantify plasma protein binding via ultrafiltration .
Q. What methodologies are used to confirm the purity of this compound in forensic or pharmacological research?
- Methodological Answer :
- HPLC-MS/MS : Use tandem mass spectrometry with multiple reaction monitoring (MRM) to detect trace impurities (e.g., fentanyl analogs at 0.1% levels) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content (e.g., C: 68.5%, H: 8.2%, N: 10.5%) to confirm stoichiometric purity .
- Chiral Chromatography : Resolve enantiomers using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for stereochemical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
